molecular formula C15H18Cl2N2OS B2969187 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride CAS No. 2247105-45-7

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride

Cat. No.: B2969187
CAS No.: 2247105-45-7
M. Wt: 345.28
InChI Key: WTJYVQSVXUQSHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride involves multiple steps. One common method starts with the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with chloroacetyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and chloroacetamide moiety play crucial roles in this interaction, facilitating the binding to the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it suitable for various applications .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS.ClH/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16;/h4-7,9H,8H2,1-3H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYVQSVXUQSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-45-7
Record name N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride
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